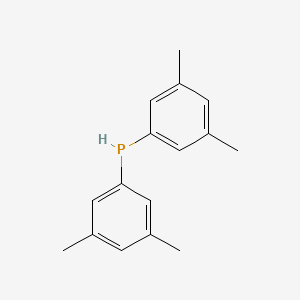

Bis(3,5-dimethylphenyl)phosphine

Beschreibung

Significance of Phosphine (B1218219) Ligands in Transition Metal Chemistry

Phosphine ligands are crucial in transition metal chemistry due to their unique bonding characteristics and tunability. umb.edulibretexts.org They are two-electron donor ligands that form stable complexes with a wide variety of transition metals. umb.eduyoutube.com This stability is vital for their role as "spectator" ligands, meaning they tend not to participate directly in organometallic reactions but profoundly influence the electronic properties of the metal center to which they are bound. umb.edulibretexts.org

The bonding in metal-phosphine complexes involves a sigma-donation from the phosphorus lone pair to an empty metal orbital. youtube.com Additionally, phosphines act as π-acceptors, a characteristic that arises from the overlap of filled metal d-orbitals with the σ* anti-bonding orbitals of the phosphorus-carbon bonds. youtube.com This back-bonding is a key feature that allows for the modulation of the electronic environment at the metal center. libretexts.org The strength of this π-acidity can be adjusted by changing the substituents on the phosphorus atom. umb.edu

Phosphine ligands have been instrumental in the development of numerous catalytic processes. wikipedia.org One of the earliest applications was in Reppe chemistry, where triphenylphosphine (B44618) was used in nickel-catalyzed reactions of alkynes, carbon monoxide, and alcohols. wikipedia.org This success spurred further research, leading to the use of phosphine-modified cobalt and rhodium catalysts in industrial hydroformylation. wikipedia.org Today, phosphine ligands are integral to a wide array of catalytic reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. wikipedia.orgnih.gov

Overview of Steric and Electronic Modulations in Phosphine Design

The effectiveness of phosphine ligands in catalysis is largely due to the ability to independently tune their steric and electronic properties. libretexts.org This "tunability" allows for the rational design of ligands to achieve specific catalytic outcomes. libretexts.org

Electronic Effects: The electronic nature of the substituents on the phosphorus atom directly influences the ligand's σ-donating and π-accepting abilities. libretexts.org Electron-donating groups, such as alkyls, increase the electron density on the phosphorus, making the ligand a stronger σ-donor. youtube.com Conversely, electron-withdrawing groups, like fluoro or trifluoromethyl groups, decrease the electron density, enhancing the ligand's π-accepting character. youtube.com The electronic properties of a phosphine ligand can be experimentally assessed using techniques like infrared (IR) spectroscopy of metal-carbonyl complexes. libretexts.org Stronger σ-donating phosphines lead to more electron-rich metal centers, resulting in increased π-backbonding to the CO ligands and a decrease in their stretching frequencies. libretexts.org

Steric Effects: The steric bulk of a phosphine ligand is another critical parameter that can be controlled by varying the size of the substituents. umb.edu This is often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. libretexts.org Bulky phosphine ligands can be used to create a specific coordination environment around the metal, which can favor certain reaction pathways and influence the stability and reactivity of the catalytic species. umb.edu For instance, using bulky phosphines can favor the formation of low-coordinate metal complexes, which are often the active species in catalytic cycles. umb.edu The ability to modify steric effects without significantly altering electronic properties, and vice-versa, provides a powerful tool for catalyst optimization. libretexts.org

Historical Context of Bis(3,5-dimethylphenyl)phosphine as a Ligand Framework

While the broader class of dialkylbiaryl phosphine ligands was introduced by Stephen L. Buchwald in 1998 for palladium-catalyzed cross-coupling reactions, the specific historical development of this compound is less documented in readily available sources. wikipedia.org The development of these "Buchwald ligands" was a significant advancement, as they overcame the limitations of earlier generations of phosphine ligands, which required harsh reaction conditions and had a limited substrate scope. wikipedia.org The enhanced catalytic activity of these ligands is attributed to their electron-rich nature and steric bulk. wikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFIUEZTNRNFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400477 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71360-06-0 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Bis 3,5 Dimethylphenyl Phosphine

A common laboratory-scale synthesis of bis(3,5-dimethylphenyl)phosphine involves the reduction of the corresponding phosphine (B1218219) oxide. chemicalbook.com A specific procedure describes the reduction of this compound oxide using a red aluminum toluene (B28343) solution (70%) in toluene. chemicalbook.com The reaction is carried out under an argon atmosphere at a controlled temperature of -5 to 5°C for 5.5 hours. chemicalbook.com After the reaction is complete, it is quenched with water. chemicalbook.com The resulting toluene layer is then subjected to reduced pressure distillation to yield the final product. chemicalbook.com This method has been reported to produce this compound with a GC purity of 97% and a yield of 92%. chemicalbook.com

Another general approach for synthesizing phosphines is through the reaction of a Grignard reagent with a phosphorus halide. For this compound, this would involve the reaction of 3,5-dimethylphenylmagnesium bromide with a suitable phosphorus source. However, a specific documented procedure for this particular compound using this method was not found in the provided search results.

Coordination Chemistry and Organometallic Complexes of Bis 3,5 Dimethylphenyl Phosphine

Formation of Transition Metal Complexes

The manner in which bis(3,5-dimethylphenyl)phosphine and its analogues bind to metal centers dictates the geometry and reactivity of the resulting complexes. This can range from simple monodentate coordination to the formation of stable chelate rings in more complex, related ligands.

A monodentate ligand is one that binds to a central metal atom through a single donor atom. alfachemic.com In the case of this compound, coordination occurs via its lone phosphorus atom. This mode of binding is fundamental to its role in many catalytic systems where ligand flexibility and dissociation are key steps in the catalytic cycle. alfachemic.com Studies on low-coordinate complexes, for instance with Ni(0), have shown that bulky monophosphine ligands can form stable two-coordinate complexes of the type [M(PR₃)₂] or three-coordinate species. rsc.org This behavior highlights the capacity of sterically demanding ligands like this compound to create coordinatively unsaturated metal centers that are often highly reactive. The ligand is frequently employed in forming catalysts for various cross-coupling reactions, where it coordinates to the metal in a monodentate fashion. sigmaaldrich.com

While this compound itself acts as a monodentate ligand, a wide variety of diphosphine analogues demonstrate the principle of chelation, where a single ligand binds to a metal center through two or more donor atoms, forming a stable ring structure. These chelating ligands often lead to more stable and specific catalytic complexes compared to their monodentate counterparts. researchgate.net For example, ligands such as 4,5-bis(diphenylphosphino)acenaphthene react with palladium precursors to form stable square planar complexes. units.it Similarly, SiMe₂-linked bis(phosphinine) ligands react with [PdCl₂(COD)] to yield chelating dichloropalladium(II) complexes. mdpi.com The formation of six-membered chelate rings is observed in palladium(II) complexes with (P, N) bidentate ligands, resulting in nearly square planar geometries with specific Pd-P bond lengths around 2.225 Å. rsc.org

| Diphosphine Analogue Ligand | Metal | Resulting Complex Type | Reference |

|---|---|---|---|

| 4,5-bis(diphenylphosphino)acenaphthene | Palladium(II) | Cationic Chelate Complex: [Pd(ligand)(CH₃)(NCCH₃)]⁺ | units.it |

| 3-(diphenylphosphino)propan-1-amine | Palladium(II) | Bidentate (P, N) Chelate Complex | rsc.org |

| bis{3-methyl-6-(trimethylsilyl)phosphinine-2-yl}dimethylsilane | Palladium(II) | Chelating Dichloropalladium(II) Complex | mdpi.com |

| (Ph₂PCH₂)₂NR | Palladium(II) | Square Planar Chelate Complex: [PdCl₂(ligand)] | researchgate.net |

| 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl | (Not Specified) | Bidentate Ligand | tcichemicals.com |

Complexation with Various Transition Metals

This compound is a versatile ligand, forming complexes with a range of late transition metals. Its utility is particularly pronounced in the realm of catalysis, where it serves as a ligand for palladium, rhodium, and iridium. tcichemicals.comsigmaaldrich.com

This compound is a well-established ligand for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com In these reactions, it coordinates to the palladium center, influencing the efficiency and selectivity of the catalytic process. While complexes of this compound itself are often formed in situ, the coordination chemistry is well-illustrated by related chelating diphosphine-palladium complexes. For instance, ligands like bis(diphenylphosphinomethyl)amino derivatives form stable, isolable square planar Pd(II) complexes that have been characterized and tested as catalysts for the Heck reaction. researchgate.net The reaction of 4,5-bis(diphenylphosphino)acenaphthene with a palladium methyl chloride precursor yields the neutral complex [Pd(ligand)(CH₃)Cl], which can be converted to cationic acetonitrile (B52724) complexes. units.it These cationic complexes are active catalysts for alkene synthesis. units.it

| Ligand | Palladium Precursor | Complex Formed | Reference |

|---|---|---|---|

| This compound | (Not Specified) | Used as a ligand for various Pd-catalyzed coupling reactions | sigmaaldrich.com |

| (Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃ | (Not Specified) | [PdCl₂{(Ph₂PCH₂)₂N(CH₂)₃Si(OEt)₃}] | researchgate.net |

| 4,5-bis(diphenylphosphino)acenaphthene | [Pd(CH₃)Cl(cod)] | [Pd(ligand)(CH₃)Cl] | units.it |

| 3-(diphenylphosphino)propan-1-amine | Pd(II) | Bidentate Pd(II) complex with a six-membered chelate ring | rsc.org |

Rhodium complexes bearing phosphine (B1218219) ligands are of significant interest for their catalytic applications, particularly in hydrogenation reactions. sigmaaldrich.com Research on the closely related dimethylphenylphosphine (B1211355) ligand shows that its reaction with rhodium trichloride (B1173362) can yield different isomers, such as the meridional (mer) and facial (fac) isomers of [RhCl₃(PMe₂Ph)₃], which can be distinguished by techniques like far-infrared and NMR spectroscopy. rsc.org The synthesis of rhodium(I) complexes, such as [RhCl(COD){P(p-C₆H₄SF₅)₃}], has been reported, with the ³¹P{¹H} NMR spectrum showing a characteristic doublet with a rhodium-phosphorus coupling constant (¹J(P-Rh)) of 155.9 Hz, indicative of the phosphine's electronic environment. mdpi.com Dimeric rhodium complexes, for instance trans-[Rh(µ-Cl)(COE)(PR₃)]₂, exhibit larger ¹J(P-Rh) coupling constants, around 194.5 Hz. mdpi.com Additionally, five-coordinate rhodium(III) pincer complexes with chelating PNP ligands have been synthesized and characterized, showcasing complex structural dynamics in solution. acs.org

| Ligand | Rhodium Precursor | Complex Formed | Key Feature | Reference |

|---|---|---|---|---|

| Dimethylphenylphosphine | RhCl₃ | mer-[RhCl₃(PMe₂Ph)₃] & fac-[RhCl₃(PMe₂Ph)₃] | Formation of geometric isomers | rsc.org |

| P(p-C₆H₄SF₅)₃ | [Rh(µ-Cl)(COD)]₂ | [RhCl(COD)(PR₃)] | ¹J(P-Rh) = 155.9 Hz | mdpi.com |

| P(p-C₆H₄SF₅)₃ | [Rh(µ-Cl)(COE)₂]₂ | trans-[Rh(µ-Cl)(COE)(PR₃)]₂ | Dimeric structure, ¹J(P-Rh) = 194.5 Hz | mdpi.com |

| 2,6-(tBu₂PCH₂)₂C₅H₃N (PNP) | [Rh(biph)(dtbpm)Cl] | [Rh(PNP)(biph)][BArF₄] | Five-coordinate pincer complex | acs.org |

Iridium complexes featuring phosphine ligands are known for their roles in catalysis and as phosphorescent materials. This compound can be used as a reactant to prepare iridium complexes. sigmaaldrich.com For example, it is used in the synthesis of iridium complexes with biphenol phosphite-phosphine bidentate ligands for asymmetric hydrogenation. sigmaaldrich.com Studies on analogous dimethylphenylphosphine iridium(III) complexes of the type [IrX₂Y(PMe₂Ph)₃] (where X and Y are halides or other anions) demonstrate the power of proton NMR in determining the complex's stereochemistry. rsc.org The methyl resonances of the PMe₂Ph ligand are particularly sensitive to the geometry; two phosphines in a mutual trans-position typically show a 1:2:1 triplet, whereas a phosphine trans to a different ligand shows a 1:1 doublet. rsc.org More complex pincer-type iridium complexes, such as those with PNP and PBP ligands, have been synthesized and show interesting reactivity, including C-H bond activation and utility in transfer dehydrogenation catalysis. acs.orgchemrxiv.org Furthermore, phosphine ligands are crucial in tuning the photophysical properties of cyclometalated iridium(III) complexes, where they can influence the emission color and luminescence efficiency. nih.gov

| Ligand Type | Iridium Precursor/Complex Type | Application/Feature | Reference |

|---|---|---|---|

| This compound | Used to prepare Iridium(III) complexes | Asymmetric hydrogenation catalysis | sigmaaldrich.com |

| Dimethylphenylphosphine | [IrX₂Y(PMe₂Ph)₃] | Stereochemistry determined by ¹H NMR | rsc.org |

| 2,6-(tBu₂PCH₂)₂C₅H₃N (PNP) | [Ir(PNP)(biph)][BArF₄] | Five-coordinate pincer complex with dynamic structure | acs.org |

| Bis(N-pyrrolyl)boryl/bis(phosphine) (PBP) | (PBP)Ir(Ph)Cl | Pincer complex formed via B-Ph bond activation | chemrxiv.org |

| Dimethylphenylphosphine | Ir{(CF₃)₂Meppy}(PR₃)₂(H)(L) | Blue phosphorescent emitters | nih.gov |

Ruthenium Complexes

The coordination chemistry of this compound with ruthenium has been explored, leading to the formation of various complexes. For instance, the reaction of dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, with different reagents results in new ruthenium(II) complexes. rsc.org These include complexes with nitriles, amines, β-diketonates, and carboxylates, showcasing the versatility of phosphine ligands in stabilizing ruthenium centers in different coordination environments. rsc.org

Neutral and cationic ruthenium(II) complexes have been synthesized and characterized. mdpi.com The neutral complexes have the general formula [Ru(η6-arene)Cl2{Ph2P(CH2)3SPh-κP}], while the cationic complexes are of the type [Ru(η6-arene)Cl(Ph2P(CH2)3SPh-κP,κS)]X. mdpi.com These complexes have been analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. mdpi.com

In the context of pincer ligands, ruthenium complexes bearing a Z-acceptor aluminum-based phosphine ligand have been synthesized. nih.gov The reaction of a bis-cyclometalated Ru–Al precursor with carbon monoxide yields the complex [Ru(AlMePhos)(CO)3], where AlMePhos is (o-Ph2PC6H4)2AlMe. nih.gov This complex can undergo further reactions, such as photochemical addition of H2 or Lewis acid-mediated demethylation to form a cationic [P–Al–P]+ complex. nih.gov

Table 1: Selected Ruthenium Complexes with Phosphine Ligands

| Complex Formula | Description | Reference |

|---|---|---|

RuCl2(RCN)2(PPh3)2 |

Ruthenium(II) complex with nitrile and triphenylphosphine (B44618) ligands. | rsc.org |

Ru(β-diket)2(PPh3)2 |

Ruthenium(II) complex with β-diketonate and triphenylphosphine ligands. | rsc.org |

[Ru(η6-arene)Cl2{Ph2P(CH2)3SPh-κP}] |

Neutral ruthenium(II) complex with a κ-P coordinated phosphine-sulfide ligand. | mdpi.com |

[Ru(η6-arene)Cl(Ph2P(CH2)3SPh-κP,κS)]X |

Cationic ruthenium(II) complex with a κ-P,κ-S coordinated phosphine-sulfide ligand. | mdpi.com |

[Ru(AlMePhos)(CO)3] |

Ruthenium complex with a Z-acceptor aluminum-based phosphine pincer ligand. | nih.gov |

[Ru(AlPhos)(CO)3][MeB(C6F5)3] |

Cationic ruthenium complex formed by demethylation of the AlMePhos complex. | nih.gov |

Iron Complexes

The ligand this compound has been utilized in the synthesis of iron complexes. It can be used as a reactant to prepare iron(II) chiral diimine diphosphine complexes, which have applications as catalysts in asymmetric transfer hydrogenation of ketones. sigmaaldrich.comsigmaaldrich.com

Research has also focused on the synthesis and characterization of iron(II) bisphosphine complexes and their reactivity with small molecules like PH3. nih.gov Cationic terminal-bound PH3 complexes of iron(II) have been isolated and characterized using various techniques, including NMR spectroscopy and single-crystal X-ray diffraction. nih.gov The synthesis of heteroleptic iron(0) complexes supported by both a bis-phosphine ligand and a bis-NHC ligand has been reported. rsc.org These mixed-ligand complexes exhibit enhanced activation of small molecules like N2 and CO. rsc.org

Iron(III) mixed-ligand complexes containing 1,10-phenanthroline (B135089) or 2,2′-bipyridine, along with chloride and dimethyl sulfoxide (B87167), have been synthesized and characterized. researchgate.net For example, the reaction of [Fe(phen)Cl4][phen·H] with dimethyl sulfoxide yields [Fe(phen)Cl3(DMSO)]. researchgate.net

Table 2: Examples of Iron Complexes with Phosphine Ligands

| Complex Type | Ligands | Application/Feature | Reference |

|---|---|---|---|

| Iron(II) chiral diimine diphosphine | This compound, chiral diimine | Catalysis (asymmetric transfer hydrogenation) | sigmaaldrich.comsigmaaldrich.com |

| Cationic iron(II) terminal-PH3 | Bisphosphine, PH3 | Fundamental reactivity studies | nih.gov |

| Heteroleptic iron(0) | Bis-phosphine, bis-NHC | Small molecule activation (N2, CO) | rsc.org |

| Iron(III) mixed-ligand | 1,10-phenanthroline, chloride, DMSO | Synthesis and characterization | researchgate.net |

Platinum Complexes

This compound is a component in the synthesis of various platinum complexes. These complexes often exhibit interesting photophysical properties and have been investigated for applications in areas like organic light-emitting devices (OLEDs). uef.fi

The synthesis of square-planar platinum(II) complexes with electron-deficient bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands has been reported. nih.gov These complexes, which also feature cyclometalating C^C*-ligands, are emissive in the green-blue region. nih.gov Additionally, platinum(II) complexes containing the phosphine ligand 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have shown potent anticancer activity. rsc.org

The coordination chemistry of platinum with multidentate phosphine ligands can lead to the formation of luminescent complexes. uef.fi The synthesis often involves the lithiation of the ligands followed by metalation. uef.fi

Table 3: Overview of Platinum Complexes with Phosphine Ligands

| Complex Type | Ligands | Key Feature | Reference |

|---|---|---|---|

| Square-planar Pt(II) | Bis(3-(trifluoromethyl)-pyrazolyl)-borate, cyclometalating C^C*-ligands | Green-blue emission | nih.gov |

| Pt(II) with PTA | 1,3,5-triaza-7-phosphaadamantane (PTA) | Anticancer activity | rsc.org |

| Cyclometalated Pt(II) | Multidentate phosphines | Luminescence | uef.fi |

Silver Complexes

In the realm of silver chemistry, this compound and related phosphines are crucial ligands for the synthesis of various silver(I) complexes. nih.govmdpi.comup.ac.za These complexes often exhibit interesting structural motifs and photoluminescent properties.

Dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes have been synthesized and characterized. mdpi.com For example, the complex with bis(dicyclohexylphosphino)methane, [Ag(dcypm)]2(NO3)2, features an intramolecular argentophilic interaction. mdpi.com The coordination of additional ligands, such as 3,5-dimethylpyrazole, can influence the Ag···Ag distance and the resulting photoluminescence. mdpi.com

Silver(I) complexes with phosphane and ester derivatives of bis(pyrazol-1-yl)acetate ligands have also been prepared and show promise as chemotherapeutic agents. nih.gov The reaction of AgNO3 with a phosphine and the appropriate bis(pyrazol-1-yl)acetate ligand yields complexes like [Ag(PPh3)(L)]NO3. nih.gov

The stoichiometry of the reaction between silver(I) salts and phosphine ligands plays a significant role in the structure of the resulting complex. up.ac.za For example, reacting AgNO3 with cyclohexyldiphenylphosphine (B1582025) in different molar ratios (1:1, 1:2, 1:3) leads to the formation of [Ag(PPh2Cy)NO3], [Ag(PPh2Cy)2NO3], and [Ag(PPh2Cy)3NO3], respectively. up.ac.za

Table 4: Selected Silver(I) Phosphine Complexes

| Complex Formula | Key Structural Feature | Reference |

|---|---|---|

[Ag(dcypm)]2(NO3)2 |

Dinuclear with Ag···Ag interaction | mdpi.com |

[Ag(dppm)]2(Me2PzH)n(NO3)2 |

Dinuclear, pyrazole (B372694) coordination influences Ag···Ag distance | mdpi.com |

[Ag(PPh3)(L)]NO3 |

Mononuclear with bis(pyrazol-1-yl)acetate ligand | nih.gov |

[Ag(PPh2Cy)nNO3] (n=1, 2, 3) |

Mononuclear, stoichiometry dependent | up.ac.za |

Vanadium Complexes

While direct complexation of this compound with vanadium is not extensively detailed in the provided context, the broader field of vanadium complexes often involves ligands with various donor atoms. For instance, vanadium(V) complexes with thioanilide derivatives of amino acids, which are ONS-type ligands, have been synthesized and studied for their inhibitory effects on human protein tyrosine phosphatases. nih.gov These complexes are compared with ONO-type vanadium complexes containing Schiff base ligands. nih.gov The stability and reactivity of these complexes are influenced by the coordination environment around the vanadium center. nih.gov

Structural Elucidation of Metal-Phosphine Complexes

X-ray Crystallographic Analysis of Coordinated Species

For example, the crystal structure of a ruthenium complex with a Z-acceptor aluminum-based phosphine pincer ligand, [Ru(AlPhos)(CO)3][MeB(C6F5)3], revealed a significant reduction in the Ru–Al distance upon methylation of the parent complex. nih.gov In the case of iron(II)-PH3 complexes, X-ray diffraction studies have confirmed the terminal binding of the PH3 ligand and provided accurate Fe-P bond distances. nih.gov

The solid-state structures of dimeric rhodium complexes supported by a bridging phosphido/bis(phosphine) PPP ligand have been determined by XRD studies, revealing a Rh2P2 diamondoid core. nih.gov Similarly, the crystal structure of a zinc(II) complex with triethylphosphine, [Zn(PEt3)I2]2, showed a dimeric structure with both bridging and terminal iodide ligands. psu.edu

In copper(I) complexes with terphenyl-substituted NPN ligands, X-ray diffraction analysis has shown that the NPN ligands adopt a κ3-coordination mode, resulting in a distorted tetrahedral geometry around the copper center. mdpi.com The molecular structures of silver(I) complexes with cyclohexyldiphenylphosphine, such as [Ag(PPh2Cy)3Cl] and [Ag(PPh2Cy)3Br], have also been determined by single-crystal X-ray diffractometry, confirming their coordination geometries. up.ac.za

Information on this compound Complexes Not Found

A thorough search of available scientific literature and databases did not yield specific research findings on the coordination chemistry and organometallic complexes of this compound that would be required to populate the requested sections on spectroscopic characterization and the ligand's influence on metal center reactivity and stability.

Research on related phosphine ligands is abundant; however, in adherence to the strict requirement of focusing solely on this compound, this information cannot be used as a substitute. Therefore, the construction of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of specific data in the retrieved sources.

Lack of Specific Research Data on Catalytic Applications of this compound

Following a comprehensive search for detailed research findings and data on the catalytic applications of the specific chemical compound this compound, it has been determined that there is a notable absence of specific, published research data required to fulfill the detailed article as outlined.

While the compound is commercially available and listed as a suitable ligand for various palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Stille, Sonogashira, and Negishi couplings—the available literature does not provide the specific experimental results, such as substrate scope, reaction conditions, and yields, necessary to construct the requested in-depth article and data tables.

The search results yielded general information about these cross-coupling reactions and frequently highlighted the use of other, more commonly cited phosphine ligands like XPhos, SPhos, and various Buchwald biaryl phosphines. However, specific scholarly articles, detailed experimental reports, or datasets focusing on the performance and application of this compound in these contexts could not be located. Therefore, the creation of a scientifically accurate and detailed article with interactive data tables focusing solely on this compound is not possible at this time due to the lack of specific source material.

Catalytic Applications of Bis 3,5 Dimethylphenyl Phosphine and Its Complexes

Asymmetric Catalysis

Asymmetric hydrogenation, the addition of hydrogen across a double or triple bond to create a chiral center, is a cornerstone of modern synthetic chemistry. Bis(3,5-dimethylphenyl)phosphine can be utilized as a reactant in the synthesis of more complex chiral phosphine (B1218219) ligands and metal complexes for this purpose. sigmaaldrich.comsigmaaldrich.com For instance, it is a precursor for preparing iridium complexes containing biphenol phosphite-phosphine ligands, which act as asymmetric catalysts for the hydrogenation of N-arylimines. sigmaaldrich.comsigmaaldrich.com

The effectiveness of such catalytic systems relies on the chiral environment created around the metal by the ligands. While this compound itself is achiral, its derivatives are central to creating the necessary stereochemical control. Rhodium complexes with chiral diphosphine ligands, for example, show excellent enantioselectivity (up to 99% ee) in the hydrogenation of α,β-unsaturated phosphonates. nih.govnih.govresearchgate.net Similarly, cobalt complexes with chiral bis(phosphine) ligands have been developed as effective catalysts for the asymmetric hydrogenation of enamides, offering a more sustainable alternative to precious metal catalysts like rhodium. princeton.edu

Table 2: Examples of Asymmetric Hydrogenation Systems

| Catalyst Type | Unsaturated Substrate | Phosphine Ligand Role | Citation |

|---|---|---|---|

| Iridium Complex | N-Arylimines | Precursor to a bidentate phosphite-phosphine ligand | sigmaaldrich.comsigmaaldrich.com |

| Rhodium-BisP* Complex | α,β-Unsaturated Phosphonates | Chiral diphosphine ligand creates an asymmetric environment | nih.govnih.govresearchgate.net |

Asymmetric transfer hydrogenation is a valuable method for the reduction of ketones to chiral secondary alcohols, typically using a hydrogen donor like isopropanol (B130326) instead of molecular hydrogen. This compound serves as a key starting material for the synthesis of advanced catalysts for this transformation. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to prepare iron(II) chiral diimine diphosphine complexes. sigmaaldrich.comsigmaaldrich.com These complexes function as bifunctional catalysts, where the metal center and the ligand cooperate to facilitate the hydrogen transfer from the donor to the ketone substrate with high enantioselectivity. exaly.com The development of such iron-based catalysts is of significant interest due to iron's abundance and low toxicity compared to precious metals like ruthenium, which are traditionally used for this reaction. exaly.com

This compound is a reactant in the palladium-catalyzed synthesis of chiral phosphines that exhibit excellent stereoselectivity in 1,4-addition reactions with α,β-unsaturated aldehydes. sigmaaldrich.comsigmaaldrich.com In these reactions, a nucleophile adds to the β-position of the unsaturated system. The newly formed chiral phosphine can then act as an organocatalyst itself in other transformations. Chiral phosphines are known to catalyze a variety of asymmetric annulation reactions, such as [3+2] cycloadditions, to produce complex cyclic molecules with high enantiomeric purity. nih.gov The design of such multifunctional phosphine catalysts, which may contain both a nucleophilic phosphine center and other functionalities like a Brønsted acid site, is a powerful strategy in organocatalysis. capes.gov.br

While this compound is an effective achiral ligand, its true power in asymmetric catalysis is realized through its chiral analogues. sigmaaldrich.comsigmaaldrich.com The development of chiral phosphine ligands is fundamental to enantioselective metal-based catalysis. nih.gov By modifying the ligand structure to introduce chirality—either at the phosphorus atom, in the backbone, or through atropisomerism—catalysts can be designed to favor the formation of one enantiomer of a product over the other.

The steric and electronic properties of the parent phosphine often provide a blueprint for these more complex chiral versions. For example, the bulky 3,5-dimethylphenyl groups are retained to create a defined pocket around the catalytic metal center, while chirality is introduced elsewhere in the molecule. These chiral analogues are indispensable for a wide array of asymmetric transformations, including hydrogenations, transfer hydrogenations, and various addition reactions. nih.govprinceton.eduexaly.com The ability to switch the chirality of the ligand, sometimes through an external stimulus like light, can even allow for the selective synthesis of either product enantiomer using a system based on a single chiral scaffold. nih.gov

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While widely recognized for its role in traditional cross-coupling reactions, this compound and its derivatives also participate in other important carbon-carbon bond-forming methodologies.

A significant application of diarylphosphines, including this compound, is in the synthesis of chiral phosphines through asymmetric 1,4-addition reactions. eventsair.com Research has demonstrated a highly stereoselective palladium-catalyzed 1,4-addition of diarylphosphines to α,β-unsaturated aldehydes. nih.govorganic-chemistry.org This method, which employs a bis(phosphine) pincer-Pd complex, operates under mild conditions and produces chiral phosphines with outstanding stereoselectivity, achieving enantiomeric excess (ee) values as high as 98%. nih.gov

The reaction's effectiveness has been demonstrated across a range of α,β-unsaturated aldehydes and diarylphosphines. For instance, the reaction between cinnamaldehyde (B126680) and a diarylphosphine catalyzed by the pincer-Pd complex in tert-amyl alcohol yields the corresponding chiral phosphine with high yield and enantioselectivity. organic-chemistry.org The versatility of this protocol makes it a valuable tool for accessing enantiopure phosphines, which are themselves critical ligands for a wide array of asymmetric catalytic processes. organic-chemistry.org

| Substrate (Aldehyde) | Diarylphosphine | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinnamaldehyde | Diphenylphosphine | 97 | 97 |

| (E)-4-Methoxycinnamaldehyde | Diphenylphosphine | 95 | 98 |

| (E)-4-Chlorocinnamaldehyde | Diphenylphosphine | 96 | 96 |

| (E)-2-Hexenal | Diphenylphosphine | 78 | 83 |

| Cinnamaldehyde | Bis(4-methoxyphenyl)phosphine | 92 | 95 |

| Cinnamaldehyde | This compound | 94 | 91 |

This table presents data from a study on palladium-catalyzed asymmetric 1,4-addition of diarylphosphines to α,β-unsaturated aldehydes, showcasing the high yields and enantioselectivities achieved. Data adapted from a 2011 study in Organic Letters. organic-chemistry.org

Beyond conventional cross-coupling, phosphine-catalyzed reactions represent an important strategy for C-C bond formation. The Rauhut-Currier (RC) reaction, for example, involves the coupling of two activated alkenes, such as enones, under the influence of a nucleophilic phosphine catalyst. nih.govrsc.org This reaction, which predates the more widely known Morita-Baylis-Hillman reaction, establishes a new carbon-carbon bond between the α-position of one alkene and the β-position of another. eventsair.comnih.gov The mechanism relies on the phosphine's ability to act as a potent nucleophile. eventsair.com

While the RC reaction fundamentally requires a phosphine catalyst, and various phosphines have been successfully employed, specific examples detailing the use of this compound in this capacity are not prominently featured in the reviewed scientific literature. rsc.orgscilit.comresearchgate.net Research in this area has often focused on other phosphines, such as tributylphosphine (B147548) in the original reaction or specially designed chiral thiourea-phosphines for asymmetric variants. nih.govresearchgate.net

C-P Bond Formation Reactions

The synthesis of organophosphorus compounds, particularly those involving a direct carbon-phosphorus bond, is of great interest for developing new ligands and functional materials.

The direct phosphonation of C-H bonds is an atom-economical method for creating C-P bonds, avoiding the need for pre-functionalized substrates. rsc.org This transformation is often facilitated by transition metal catalysts, where phosphine ligands can play a crucial role in the catalytic cycle. rsc.org These ligands can influence the reactivity and selectivity of the metal center during the C-H activation and subsequent bond formation steps. However, the scientific literature does not extensively document the specific application of this compound as a ligand in transition metal-catalyzed C-H phosphonation reactions. Research in this field often highlights other catalytic systems or different classes of phosphine ligands.

Achieving regioselectivity in phosphonation reactions is crucial for synthesizing precisely structured organophosphorus compounds. Various strategies have been developed to control the position of the new C-P bond. These methodologies can involve catalyst control, directing groups, or exploiting the inherent reactivity of the substrate. While phosphines are integral to many C-P bond-forming reactions, specific methodologies that employ this compound to achieve regiocontrol in phosphonation are not widely reported.

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. researchgate.net The reaction is typically catalyzed by transition metal complexes, with rhodium being a particularly effective metal. The choice of phosphine ligand is critical for controlling both the reaction rate and the regioselectivity, particularly the ratio of the desired linear aldehyde to the branched isomer (l/b ratio). researchgate.net

Derivatives of this compound have proven effective in this context. A German patent describes a rhodium-catalyzed hydroformylation of allyl alcohol using a catalytic system modified with all-trans-1,2,3,4-(bis-(3,5-di-methylphenyl)phosphinomethyl)cyclobutane. researchgate.net This bulky, specialized phosphine ligand enabled high conversion and excellent selectivity towards the desired linear product, which is a precursor to 1,4-butanediol. researchgate.net

| Parameter | Value |

| Substrate | Allyl Alcohol |

| Catalyst | Rhodium complex |

| Ligand | all-trans-1,2,3,4-(bis-(3,5-di-methylphenyl)phosphinomethyl)cyclobutane |

| Temperature | 120 °C |

| Pressure | 20 atm |

| Conversion | 97% |

| Product Ratio (linear/branched) | 14/1 |

This table summarizes the results from a patented process for the hydroformylation of allyl alcohol using a rhodium catalyst modified with a this compound derivative, demonstrating high efficiency and selectivity. researchgate.net

Diversification of Catalytic Systems with Different Metal Centers

The versatility of this compound, also known as bis(3,5-xylyl)phosphine, as a ligand extends across a broad spectrum of transition metal-catalyzed reactions. Its unique steric and electronic properties, characterized by the bulky yet electron-donating nature of the 3,5-dimethylphenyl substituents, allow for the formation of highly active and selective catalysts when complexed with various metal centers. This section explores the diversification of catalytic systems by employing this compound with different metals, highlighting its role in key transformations such as cross-coupling and hydrogenation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium catalysis, this compound has been recognized as a suitable ligand for a variety of cross-coupling reactions that are fundamental to modern organic synthesis. These reactions, including the Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings, benefit from the ligand's ability to promote both oxidative addition and reductive elimination steps in the catalytic cycle. sigmaaldrich.com The steric bulk of the ligand can facilitate the formation of the active monoligated palladium species, which is often highly reactive.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene (B28343) | 100 | 12 | Data not available |

| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / this compound | Cs₂CO₃ | Dioxane | 80 | 16 | Data not available |

Note: The table above represents typical conditions for Suzuki-Miyaura reactions where this compound is a suitable ligand. Specific yield data for this ligand in these exact reactions were not found in the searched literature.

Iridium-Catalyzed Hydrogenation Reactions

This compound has been utilized in the preparation of iridium-based catalysts. sigmaaldrich.com Specifically, it can be a component in the synthesis of iridium complexes with biphenol phosphite-phosphine bidentate ligands, which act as asymmetric catalysts for the hydrogenation of N-arylimines. sigmaaldrich.com This highlights the ligand's role in creating chiral environments around the metal center, which is crucial for enantioselective transformations.

Furthermore, iron(II) chiral diimine diphosphine complexes, which can be prepared using this compound, have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones. sigmaaldrich.com

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation

| Entry | Substrate | Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee, %) |

| 1 | N-Arylimine | Ir-complex with biphenol phosphite-phosphine ligand derived from this compound | Asymmetric Hydrogenation | Chiral Amine | Data not available |

| 2 | Ketone | Fe(II)-complex with chiral diimine diphosphine ligand derived from this compound | Asymmetric Transfer Hydrogenation | Chiral Alcohol | Data not available |

Other Metal Centers

The utility of phosphine ligands is not limited to palladium and iridium. Generally, phosphines are effective ligands for other metals such as rhodium, nickel, and copper in various catalytic reactions. tcichemicals.com

Rhodium: Rhodium-phosphine complexes are widely used in hydroformylation reactions. The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the reaction, directing the formation of either linear or branched aldehydes.

Nickel: Nickel-catalyzed cross-coupling reactions, such as the Kumada and C-S cross-coupling, often employ phosphine ligands. These reactions provide important pathways for the formation of carbon-carbon and carbon-sulfur bonds.

Copper: Copper-catalyzed reactions, including hydroboration and trifluoromethylation, can also be facilitated by phosphine ligands.

While the search results indicate the general suitability of this compound for these applications, specific research findings with detailed data tables for this particular ligand in combination with rhodium, nickel, and copper were not prominently available in the reviewed literature. The diversification of catalytic systems with this compound across these and other metal centers remains an area with potential for further exploration and detailed characterization.

Mechanistic Insights into Bis 3,5 Dimethylphenyl Phosphine Mediated Reactions

Elementary Steps in Catalytic Cycles

Catalytic reactions mediated by transition metal complexes, particularly those involving phosphine (B1218219) ligands, are composed of a sequence of fundamental steps. The two most critical steps that define many catalytic cycles are oxidative addition and reductive elimination.

Oxidative addition is a crucial elementary reaction that initiates many catalytic cycles. nsf.gov In this process, a metal complex with a relatively low oxidation state inserts into a covalent bond, leading to an increase in the metal's oxidation state and coordination number. nsf.govwikipedia.org This step effectively activates the substrate, making it susceptible to further reaction. For instance, in palladium-catalyzed cross-coupling reactions, a Pd(0) complex ligated by phosphines will react with an aryl halide (Ar-X). The Pd(0) center inserts into the Ar-X bond to form a Pd(II) species, which is a key intermediate in the catalytic cycle. acs.org

The general mechanism can be represented as: LₓMⁿ + A-B → LₓMⁿ⁺²(A)(B)

While a variety of bonds can be activated via oxidative addition, the process is fundamental for generating the reactive organometallic species that drive the subsequent steps of the catalytic transformation. nsf.gov

Reductive elimination is the microscopic reverse of oxidative addition and is frequently the final, product-forming step in a catalytic cycle. wikipedia.orgumb.edu During this step, two ligands (A and B) on the metal center couple to form a new covalent bond (A-B), and the formal oxidation state of the metal is reduced by two. wikipedia.org The newly formed organic product is then released from the coordination sphere of the metal, which is regenerated for the next catalytic turnover. umb.edu

A critical geometric requirement for many mononuclear reductive eliminations is that the two groups to be eliminated must be positioned cis (adjacent) to each other on the metal center. wikipedia.orgumb.edu If the ligands are trans, an isomerization to the cis conformation must typically occur before elimination can proceed. wikipedia.org In some cases, particularly with coordinatively saturated complexes like certain octahedral species, the dissociation of a ligand is required to generate a more reactive five-coordinate intermediate that can more readily undergo reductive elimination. umb.eduumb.edu

Role of Bis(3,5-dimethylphenyl)phosphine in Reaction Pathways

This compound is not merely a spectator ligand; its structural features actively direct the course of a reaction. Its influence is evident in the reaction kinetics and its ability to stabilize critical, often transient, intermediates.

The rate of a catalytic reaction can often provide insight into the rate-determining step. For example, in certain palladium-catalyzed cross-coupling reactions, the rate was found to be independent of the concentration of the amine and aryl halide but directly proportional to the concentration of the palladium catalyst. acs.org This suggests that the rate-limiting step involves only the catalyst itself, consistent with reductive elimination from the palladium amido complex being the slowest step in the cycle. acs.org By modifying the phosphine ligand, researchers can tune these kinetics to optimize reaction times and efficiency.

Table 1: Conceptual Influence of Ligand Properties on Reaction Kinetics

| Ligand Property | Effect on Reductive Elimination Rate | Rationale |

|---|---|---|

| Increased Steric Bulk | Can accelerate the rate | Promotes dissociation of the ligand to form a more reactive, lower-coordinate intermediate from which elimination is faster. |

| Electron-Donating Groups | Can accelerate the rate | Increases electron density at the metal center, which can facilitate the reductive elimination of electron-deficient products. |

| Electron-Withdrawing Groups | Can decelerate the rate | Decreases electron density at the metal center, potentially slowing the elimination step. |

This table presents generalized trends observed in mechanistic studies of phosphine-ligated complexes.

The four methyl groups on the phenyl rings of this compound provide significant steric bulk around the phosphorus atom. This steric hindrance is crucial for stabilizing reactive intermediates that are formed during the catalytic cycle. For example, low-coordinate, unsaturated metal complexes, such as the three-coordinate intermediates formed after ligand dissociation prior to reductive elimination, are often highly reactive. umb.eduharvard.edu The bulk of the this compound ligand can sterically protect these intermediates from decomposition pathways or the formation of inactive dimeric species, thereby maintaining the integrity and activity of the catalyst throughout the reaction. This stabilization ensures that the desired catalytic pathway is favored over potential side reactions.

Mechanistic Studies of Specific Transformations

The mechanistic principles outlined above are evident in the application of this compound in a variety of catalytic reactions. It has proven to be an effective ligand in numerous palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry. sigmaaldrich.com These reactions all proceed via catalytic cycles involving oxidative addition and reductive elimination, with the ligand playing a key role in each step.

Furthermore, phosphines can act as nucleophilic organocatalysts themselves, without the involvement of a metal. In Michael additions, for example, the phosphine adds to an electron-deficient alkene or alkyne to form a zwitterionic intermediate (a phosphonium (B103445) enolate or allenolate). researchgate.net This intermediate then acts as a potent nucleophile for the subsequent bond-forming step. The efficacy of the phosphine catalyst in these transformations is directly related to its nucleophilicity and steric profile. researchgate.net

Table 2: Selected Catalytic Reactions Utilizing this compound as a Ligand

| Reaction Name | General Transformation | Role of Phosphine Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-X + Ar'-B(OR)₂ → Ar-Ar' | Facilitates oxidative addition of Ar-X and subsequent reductive elimination of Ar-Ar'. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Ar-X + R₂NH → Ar-NR₂ | Stabilizes Pd intermediates and influences the rate-determining reductive elimination of the C-N bond. acs.orgsigmaaldrich.com |

| Heck Reaction | Ar-X + Alkene → Ar-Alkene | Controls regioselectivity and stabilizes the active Pd catalyst. sigmaaldrich.com |

| Sonogashira Coupling | Ar-X + Alkyne → Ar-Alkyne | Participates in the catalytic cycle involving both Pd and Cu, facilitating C-C bond formation. sigmaaldrich.com |

| Stille Coupling | Ar-X + Ar'-SnR₃ → Ar-Ar' | Key ligand for the transmetalation and reductive elimination steps. sigmaaldrich.com |

| Asymmetric Hydrogenation | Ketone/Imine + H₂ → Chiral Alcohol/Amine | As part of a chiral complex, it creates a chiral environment around the metal, enabling stereoselective hydrogen transfer. sigmaaldrich.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aryl halide |

| Diphenylamine |

| 3-Bromoanisole |

| Ethyl acrylate |

| Ethyl allenoate |

| Ethyl propiolate |

| Ethenesulfonyl fluoride |

| Ethyl 2-butynoate |

| Triphenylphosphine (B44618) |

The reactivity of this compound, a bulky and electron-rich phosphine ligand, is central to its role in various chemical transformations. Understanding the underlying mechanisms, including how it facilitates bond formation and participates in catalytic cycles, is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Proposed Mechanisms for C-H Phosphonation

The formation of a carbon-phosphorus (C-P) bond via C-H activation, or phosphonation, is a highly sought-after transformation in organic synthesis. While direct C-H phosphonation involving this compound is not extensively detailed, the general mechanisms for arylphosphines in metal-catalyzed reactions provide a strong framework.

Palladium-catalyzed C-P bond-forming reactions often proceed through a catalytic cycle that relies on the phosphine coupling partner to reduce the initial palladium(II) catalyst and act as a ligand. acs.org In a typical cycle for the coupling of an aryl nonaflate with a secondary phosphine oxide like this compound oxide, the following steps are proposed:

Reduction of Pd(II): Excess phosphine oxide is often required to reduce the Pd(II) precatalyst to the active Pd(0) species. acs.org

Oxidative Addition: The aryl electrophile (e.g., aryl nonaflate) oxidatively adds to the Pd(0) center, which is coordinated by phosphine ligands, forming a Pd(II)-aryl intermediate. The electronic properties of ligands like this compound, being electron-rich, generally increase the rate of oxidative addition. tcichemicals.com

Metathesis/Ligand Exchange: The secondary phosphine oxide coordinates to the palladium center.

Reductive Elimination: The C-P bond is formed through reductive elimination from the Pd(II) intermediate, regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand can facilitate this step. tcichemicals.com

A proposed mechanism for nickel-catalyzed reductive coupling to form arylphosphines also involves a cycle with Ni(0) and Ni(II) intermediates, highlighting the key steps of oxidative addition and reductive elimination. researchgate.net

Understanding Ligand Exchange and Dissociation

The ability of a phosphine ligand to associate with and dissociate from a metal center is fundamental to its function in a catalytic cycle. For this compound, its significant steric bulk and electronic properties govern its exchange and dissociation behavior.

Studies on ruthenium indenyl complexes demonstrate that phosphine substitution can occur via a dissociative mechanism, where the rate is insensitive to the identity or concentration of the incoming ligand. uvic.ca In such a mechanism, the initial loss of a labile ligand from the metal complex creates a coordinatively unsaturated intermediate, which is then trapped by the incoming phosphine.

Conversely, the "indenyl effect" can promote an associative mechanism, where the indenyl ligand's hapticity shifts (from η⁵ to η³) to open a coordination site for the incoming ligand without prior dissociation. uvic.ca

Investigations into Catalyst-Free Multicomponent Reactions Involving Phosphine Oxides

There is growing interest in developing synthetic methods that avoid transition-metal catalysts. In this context, phosphine oxides, the oxidized counterparts to phosphines, have emerged as key players in certain catalyst-free reactions.

A notable example is the development of redox-free Mitsunobu reactions that use triphenylphosphine oxide as a precursor to the active P(V) coupling reagent, avoiding the stoichiometric waste of the conventional method. rsc.org Similarly, phenolic phosphine oxides have been shown to act as metal-free catalysts for the stereo-invertive coupling of alcohols, although these reactions can be slow and require high catalyst loadings. mdpi.com

Furthermore, catalyst- and additive-free phospha-Michael reactions have been developed using N-Heterocyclic phosphine (NHP)-thiourea reagents for the phosphonylation of maleimides. researchgate.net Research has also demonstrated a phosphine-catalyzed reaction between this compound oxide and ethyl phenylpropiolate, leading to α-phosphoryl acrylates. researchgate.net These examples showcase the potential for phosphine oxides, including derivatives of this compound, to participate in or catalyze multicomponent reactions without the need for a metal center.

| Reaction Type | Phosphorus Reagent | Key Feature | Reference |

|---|---|---|---|

| Redox-Free Mitsunobu | Triphenylphosphine Oxide | Uses P(V) oxide as precursor to active coupling reagent. | rsc.org |

| Phospha-Michael Addition | This compound Oxide | Phosphine-catalyzed addition to an alkynoate. | researchgate.net |

| Alcohol Coupling | Phenolic 3° Phosphine Oxides | Metal-free catalysis for C–O bond activation. | mdpi.com |

| Phospha-Michael Addition | N-Heterocyclic phosphine (NHP)-thiourea | Catalyst- and additive-free desymmetrization of maleimides. | researchgate.net |

Radical Pathways in C-P Bond Formation

While many C-P bond formations proceed via ionic or organometallic pathways, radical mechanisms offer an alternative route. These reactions typically involve three main steps: initiation, propagation, and termination. youtube.com

Initiation: A radical is formed, often through the input of energy like heat or light, causing a molecule to break apart homolytically. This step converts a non-radical species into two radical species. youtube.com

Propagation: A radical reacts with a stable molecule to form a new bond and generate a new radical. This step maintains the number of radicals in the system and allows a chain reaction to proceed. youtube.com

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com

In the context of C-P bond formation, photoredox catalysis has enabled the synthesis of organophosphorus compounds through the reaction of carbon-centered radicals with various phosphorus compounds. rsc.org For instance, visible-light-mediated reactions can generate alkyl radicals that then combine with phosphorus nucleophiles to form C(sp³)–P bonds. rsc.org Gold-mediated C(sp²)-N and C(sp²)-CF₃ couplings have also been shown to proceed through a radical chain process initiated by photoredox catalysis, involving high-valent gold(III) intermediates. nih.gov These studies suggest that radical pathways are a viable, though less common, mechanism for C-P bond formation that could potentially involve phosphines like this compound or its derivatives under appropriate photocatalytic conditions.

Stereochemical Control and Chiral Induction

Chiral phosphine ligands are indispensable in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that dictates the stereochemical outcome of a reaction. tcichemicals.com While this compound itself is achiral, it serves as a structural motif in more complex, chiral ligands. The principles of stereochemical control are guided by the ligand's electronic and steric properties.

Chiral phosphine ligands are broadly categorized as those with backbone chirality or those that are P-chirogenic (chiral at the phosphorus atom). tcichemicals.com The effectiveness of a chiral ligand depends on its ability to induce high enantioselectivity. Conformationally rigid P-chirogenic phosphines bearing both a bulky group (like tert-butyl) and a small group at the phosphorus atom have demonstrated excellent performance in asymmetric reactions. tcichemicals.com

The synthesis of chiral phosphines often relies on methods that can control the stereochemistry at the phosphorus center. nih.gov For example, using chiral auxiliaries like ephedrine (B3423809) can lead to the formation of 1,3,2-oxazaphospholidine (B15486607) boranes, which can then be reacted with organolithium reagents to produce P-stereogenic phosphines with retention of configuration. nih.gov

| Chiral Ligand Type / Catalyst System | Application | Key Outcome | Reference |

|---|---|---|---|

| P-Chirogenic Phosphines | General Asymmetric Catalysis | High enantioselectivity due to rigid conformation and defined steric environment. | tcichemicals.com |

| Chiral PCN Pincer Pd(II) Complexes | Hydrophosphination of Enones | High yields with up to 98% ee. | researchgate.net |

| Ephedrine-derived Auxiliaries | Synthesis of P-Stereogenic Phosphines | Stereoselective ring-opening with retention of configuration. | nih.gov |

| Chiral Phosphine-Amide (P14) | Asymmetric Cross-Rauhut-Currier Reactions | Good yields and enantioselectivities for multifunctional compounds. | nih.gov |

Computational and Theoretical Investigations of Bis 3,5 Dimethylphenyl Phosphine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules like bis(3,5-dimethylphenyl)phosphine. These studies provide a fundamental understanding of the ligand's behavior and its interactions with metal centers.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and localization of these orbitals in this compound are crucial for its function as a ligand.

The HOMO of a phosphine (B1218219) ligand is typically localized on the phosphorus atom's lone pair, which is responsible for its σ-donor properties. In this compound, the electron-donating methyl groups on the phenyl rings increase the energy of the HOMO, enhancing its σ-donating capacity compared to less substituted arylphosphines. The LUMO is generally a σ*-antibonding orbital associated with the P-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 242.30 g/mol | sigmaaldrich.com |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

This table presents computationally derived properties of the free ligand.

Energy Profiles of Reaction Pathways

DFT calculations are instrumental in mapping the energy profiles of catalytic cycles, providing insights into reaction mechanisms, rate-determining steps, and the roles of different components. This compound is frequently employed as a ligand in cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com

A general catalytic cycle for a Suzuki-Miyaura coupling reaction involves oxidative addition, transmetalation, and reductive elimination. DFT studies on model systems with various phosphine ligands have shown that the steric and electronic properties of the phosphine influence the activation barriers of each step. For example, bulky and electron-donating phosphines can facilitate the oxidative addition and reductive elimination steps.

While a detailed energy profile for a specific reaction pathway featuring this compound is not prominently documented in the literature, the general principles derived from computational studies of similar phosphine ligands are applicable. The steric bulk of the 3,5-dimethylphenyl groups is expected to promote the reductive elimination step, which is often crucial for high catalytic turnover.

Steric Parameter Computations

The steric bulk of a phosphine ligand is a critical factor in determining the outcome of a catalytic reaction. Several parameters have been developed to quantify this property, with the most common being the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the solid angle occupied by the ligand at a defined distance from the metal center. The percent buried volume represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. While both describe steric hindrance, they can provide different insights, especially for asymmetrically substituted ligands.

For this compound, the two 3,5-dimethylphenyl substituents create significant steric bulk. While precise, universally agreed-upon computed values for its cone angle and buried volume are not available, it is classified as a bulky phosphine. Computational methods allow for the calculation of these parameters for specific conformations of the ligand when coordinated to a metal center.

Conformational Analysis and Molecular Dynamics

The flexibility of the P-C bonds in this compound allows for various conformations, which can have different steric and electronic profiles. Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the low-energy conformations of the ligand, both in its free state and when coordinated to a metal.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand over time. These simulations can reveal how the ligand explores different conformational states and how these dynamics might influence its role in a catalytic reaction. While specific MD simulations for this compound have not been reported, studies on other phosphine ligands have demonstrated the importance of considering their conformational flexibility.

Insights into Metal-Ligand Bonding and Stability

The nature of the bond between a phosphine ligand and a transition metal is a key determinant of the stability and reactivity of the resulting complex. This bond is primarily formed by the donation of the phosphorus lone pair electrons to a vacant d-orbital on the metal (σ-donation). There can also be a component of π-back-donation from filled metal d-orbitals to the σ*-antibonding orbitals of the P-C bonds.

DFT calculations can provide a detailed picture of this metal-ligand bonding. By analyzing the molecular orbitals of the complex, it is possible to quantify the extent of σ-donation and π-back-donation. For this compound, its strong electron-donating character, enhanced by the methyl groups, leads to a strong σ-bond with the metal. This contributes to the stability of the resulting metal complex. Computational studies on related biaryl phosphine-palladium complexes have provided valuable insights into how ligand structure affects the stability of intermediates in catalytic cycles. acs.org

Prediction of Reactivity and Selectivity

A major goal of computational studies on phosphine ligands is to predict their performance in catalytic reactions, thereby guiding the rational design of new and improved catalysts. By correlating computed properties, such as steric and electronic parameters, with experimentally observed reactivity and selectivity, quantitative structure-activity relationships (QSAR) can be developed.

For this compound, its significant steric bulk and strong electron-donating nature suggest it would be effective in reactions that benefit from these properties. For example, in cross-coupling reactions, these characteristics can promote the formation of the active monoligated palladium species and facilitate the final reductive elimination step, leading to higher catalytic activity. Indeed, this ligand is known to be effective in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. sigmaaldrich.comsigmaaldrich.com Computational models have been developed that can predict the success of a phosphine ligand in certain reactions based on its computed steric and electronic descriptors.

Derivatives and Analogues of Bis 3,5 Dimethylphenyl Phosphine in Advanced Research

Bis(3,5-dimethylphenyl)phosphine Oxide Derivatives

This compound oxide is a key derivative, often serving as a stable precursor to the parent phosphine (B1218219) and other functionalized molecules. uni.lufishersci.ca Its chemistry is central to the synthesis and regeneration of the corresponding phosphine ligand.

Synthetic Utility of Phosphine Oxides

Phosphine oxides, such as this compound oxide, are primarily utilized as stable, isolable intermediates in the synthesis of tertiary phosphines. The P=O bond is significantly more stable towards air oxidation compared to the lone pair of a phosphine, making phosphine oxides easier to handle and purify.

The general synthetic utility of phosphine oxides includes:

Precursors to Tertiary Phosphines: The most common application is their reduction to the corresponding phosphine. This two-step sequence (oxidation to the phosphine oxide for purification/handling, followed by deoxygenation) is a standard strategy in phosphine ligand synthesis. researchgate.net

Stereospecific Transformations: P-stereogenic secondary phosphine oxides can be transformed stereospecifically into a variety of chiral tertiary phosphine oxides and other phosphorus compounds, serving as valuable building blocks for P-chiral ligands. nih.gov

Photoinitiators: Certain classes of phosphine oxides, specifically bis(acyl)phosphane oxides, are highly potent photoinitiators for radical polymerization processes. nih.gov

The synthesis of this compound oxide itself can be achieved through methods such as the oxidation of the corresponding phosphine or the reaction of a Grignard reagent with a suitable phosphoryl chloride. researchgate.net

Deoxygenation Strategies for Phosphine Oxides

The reduction of the stable P=O bond in phosphine oxides to regenerate the tertiary phosphine is a crucial step in many synthetic applications. Various reagents and methods have been developed for this transformation, with silanes being among the most common.

Common Deoxygenation Methods for Diarylphosphine Oxides:

| Reagent/Method | Conditions | Comments |

| Sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) | Toluene (B28343), -5 to 5 °C | A specific method reported for the synthesis of this compound from its oxide, achieving high yield (92%). |

| Silanes (e.g., Phenylsilane, TMDS, PMHS) | Solvent-free, microwave (MW) irradiation | Considered a green chemistry approach, offering high efficiency and avoiding the need for solvents and catalysts. researchgate.netlookchem.com |

| Hexachlorodisilane (Si₂Cl₆) | - | Known to proceed with retention of configuration at the phosphorus center, crucial for the synthesis of enantiopure phosphines. |

| Trialkyl Phosphites with Iodine | Room temperature | A mild, iodine-catalyzed method that avoids harsh reductants like silanes. chemistryviews.org |

The choice of deoxygenation strategy often depends on the scale of the reaction, the desired purity of the resulting phosphine, and the presence of other functional groups in the molecule. For instance, a method for the synthesis of this compound involves dissolving the corresponding oxide in toluene and treating it with a toluene solution of red aluminum (sodium bis(2-methoxyethoxy)aluminium dihydride) under an argon atmosphere at low temperatures (-5 to 5°C).

Chiral Analogues Bearing Bis(3,5-dimethylphenyl)phosphino Moieties

The bis(3,5-dimethylphenyl)phosphino group, often referred to as the di(3,5-xylyl)phosphino group, is a favored substituent in the design of chiral ligands for asymmetric catalysis. Its significant steric bulk is instrumental in creating a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions. scbt.com

Josiphos Ligands

The Josiphos family of ligands are chiral diphosphines based on a ferrocene (B1249389) backbone. wikipedia.org They are highly successful and widely used in a variety of enantioselective transformations. wikipedia.orgresearchgate.net The modular nature of their synthesis allows for fine-tuning of both steric and electronic properties by varying the phosphino (B1201336) substituents.

An example of a Josiphos ligand incorporating the bis(3,5-dimethylphenyl)phosphino moiety is (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine . scbt.com In this ligand, the bulky di(3,5-xylyl)phosphino group is positioned on the ethyl side chain of the ferrocene scaffold. This bulky substituent plays a key role in modulating reaction selectivity by creating significant steric hindrance. scbt.com Josiphos ligands are particularly renowned for their performance in the enantioselective hydrogenation of C=C, C=O, and C=N bonds. wikipedia.org

SEGPHOS Analogues

SEGPHOS is a highly effective, atropisomeric bisphosphine ligand with a 4,4'-bi-1,3-benzodioxole backbone. wikipedia.org Its narrower dihedral angle compared to the related BINAP ligand often results in higher enantioselectivity and catalytic activity. wikipedia.org To further optimize its performance, derivatives with modified phosphino groups have been developed.

DM-SEGPHOS is a key analogue where the diphenylphosphino groups of the parent SEGPHOS are replaced with bis(3,5-dimethylphenyl)phosphino groups. wikipedia.org This modification increases the steric bulk of the ligand, which can enhance enantioselectivity in certain reactions. DM-SEGPHOS has proven to be a privileged ligand in a range of metal-catalyzed asymmetric reactions. wikipedia.orgsigmaaldrich.com

Applications of DM-SEGPHOS in Asymmetric Catalysis:

| Metal | Reaction Type | Substrates | Significance |

| Palladium(II) | Desymmetrization of N-acylaziridines | N-acylaziridines and indoles | Provides highly enantioselective synthesis of β-tryptamine products. nih.gov |

| Ruthenium | Reductive Amination | Ketoesters | Enables one-step, highly enantioselective synthesis of amino esters. sigmaaldrich.com |

| Copper | Hydrosilylation | Ketones | A preformed DTBM-SEGPHOS·CuH complex (a bulkier analogue) gives high yields and enantioselectivities. sigmaaldrich.com |

Planar-Chiral (π-arene)chromium Scaffolds

(π-Arene)chromium complexes are organometallic compounds where an arene ring is coordinated to a Cr(CO)₃ fragment. psu.eduuwindsor.ca When the arene is appropriately substituted, the complex becomes planar-chiral, a property that can be exploited in asymmetric catalysis. nih.gov The chromium tricarbonyl group acts as a bulky substituent that blocks one face of the arene, creating a rigid and predictable chiral environment. uwindsor.ca

Researchers have developed libraries of planar-chiral (arene)chromium-based phosphine ligands for use in asymmetric catalysis. nih.gov In one such study, a phosphine-olefin ligand featuring a bis(3,5-dimethylphenyl)phosphino group on the η⁶-arene ring was found to be a superior chiral ligand in rhodium-catalyzed asymmetric 1,4- and 1,2-addition reactions with arylboron nucleophiles, demonstrating excellent enantioselectivity (up to 99.9% ee) and high yields. nih.gov This highlights the effectiveness of combining the planar chirality of the (π-arene)chromium scaffold with the steric influence of the bis(3,5-dimethylphenyl)phosphino moiety to construct a highly effective chiral ligand. nih.govacs.org

Substituted this compound Analogues

The strategic introduction of substituents onto the this compound framework has been a key area of research to modulate its catalytic activity. These substitutions can influence the electron-donating ability and steric bulk of the phosphine ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

One common approach to creating analogues is through the functionalization of the phenyl rings. While direct electrophilic substitution on the electron-rich dimethylphenyl rings can be challenging to control, a more versatile method involves the synthesis of biphenyl-based phosphine ligands. An improved one-pot procedure for creating such functionalized ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. semanticscholar.org This methodology allows for the introduction of a variety of functional groups, leading to a library of ligands with tailored properties.

The catalytic performance of these substituted analogues is often evaluated in cross-coupling reactions. For instance, phosphine ligands are crucial in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are vital for the formation of carbon-carbon bonds. tcichemicals.comnih.gov The electronic and steric properties of the phosphine ligand, which can be systematically altered by changing the substituents, play a significant role in the efficiency of these reactions. tcichemicals.com Generally, electron-rich and bulky phosphine ligands are highly effective as they promote both the oxidative addition and reductive elimination steps in the catalytic cycle. tcichemicals.com

| Compound Name | Molecular Formula | Key Features/Applications |

| This compound | C₁₆H₁₉P | Parent compound, used as a ligand in various cross-coupling reactions. organic-chemistry.org |

| Functionalized dicyclohexylphosphinobiphenyl ligands | Varies | Prepared via a one-pot synthesis involving benzyne; offers tunable steric and electronic properties for catalysis. semanticscholar.org |

Other Organophosphorus Compounds Derived from the Bis(3,5-dimethylphenyl) Fragment

Beyond the substitution of the parent phosphine, a variety of other organophosphorus compounds have been synthesized using the bis(3,5-dimethylphenyl) fragment. These compounds often feature the phosphorus atom in a higher oxidation state, such as in phosphine oxides, or with different substituents, leading to a diverse range of chemical properties and applications.

A prominent example is Tris(3,5-dimethylphenyl)phosphine , which contains a third 3,5-dimethylphenyl group attached to the phosphorus atom. It is a white crystalline solid and is also employed as a bulky, electron-rich ligand in transition-metal catalysis, particularly in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com It is also used as a catalyst for the copper/diphosphine-catalyzed asymmetric hydrogenation of heteroaromatic ketones and enones and in highly selective rhodium-catalyzed hydrogenation reactions. sigmaaldrich.com